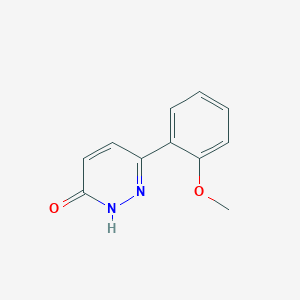

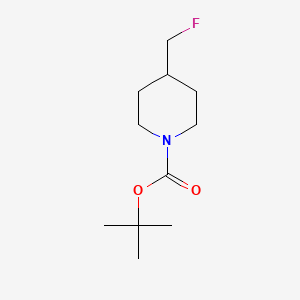

6-(2-methoxyphenyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridazinone derivatives has been reported in the literature . An effective method has been developed for the preparation of novel pyridazine derivatives from easily accessible starting materials . The compounds were synthesized by the reaction of various substituted/nonsubstituted benzaldehydes with 6-[4-(3,4-dichlorophenyl)piperazine-1-yl]-3(2H)-pyridazinone-2-yl acetohydrazide .Molecular Structure Analysis

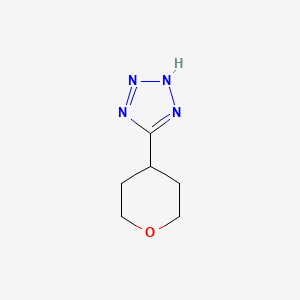

The molecular structure of 6-(2-methoxyphenyl)pyridazin-3(2H)-one can be represented by the InChI code: 1S/C11H9FN2O2/c1-16-10-6-7(12)2-3-8(10)9-4-5-11(15)14-13-9/h2-6H,1H3,(H,14,15) .Chemical Reactions Analysis

While specific chemical reactions involving 6-(2-methoxyphenyl)pyridazin-3(2H)-one are not found in the search results, pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .Physical And Chemical Properties Analysis

The molecular weight of a similar compound, 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one, is 220.2 . The storage temperature is 28°C .Wissenschaftliche Forschungsanwendungen

Polymer Feedstock Synthesis

One significant application of a pyridazine-based compound related to 6-(2-methoxyphenyl)pyridazin-3(2H)-one is its use as a polymer feedstock. Qi et al. (2019) demonstrated that a compound similar to 6-(2-methoxyphenyl)pyridazin-3(2H)-one, named GSPZ, can be synthesized from biomass and used to prepare high-performance polymers. These polymers exhibited superior properties like high glass transition temperature and intrinsic flame retardancy, suggesting the potential of such compounds in developing advanced materials (Qi et al., 2019).

Synthesis of Bioactive Compounds

6-(2-methoxyphenyl)pyridazin-3(2H)-one derivatives have been explored for their potential in synthesizing bioactive compounds. For example, a study by Sharma and Bansal (2016) synthesized various derivatives for potential anti-inflammatory and analgesic applications. These compounds were also evaluated for COX-2 enzyme selectivity, suggesting their utility in therapeutic contexts (Sharma & Bansal, 2016).

Novel Dehydrogenation Reactions

Nakao et al. (1991) investigated a novel dehydrogenation reaction involving a compound structurally related to 6-(2-methoxyphenyl)pyridazin-3(2H)-one. This research contributes to our understanding of chemical reactions involving pyridazinone derivatives and their potential applications in synthetic chemistry (Nakao et al., 1991).

Potential in Juvenile Hormone Mimics

A study by Miyake and Oguia (1992) explored pyridazinone derivatives, including those related to 6-(2-methoxyphenyl)pyridazin-3(2H)-one, for their juvenile hormone-like activity. These compounds showed potential in controlling agricultural pests, suggesting a significant application in pest management (Miyake & Oguia, 1992).

Pharmaceutical Applications

Dundar et al. (2019) synthesized and evaluated several derivatives of 6-(2-methoxyphenyl)pyridazin-3(2H)-one for their ability to inhibit enzymes related to Alzheimer's disease. This study highlights the potential of these compounds in developing treatments for neurological conditions (Dundar et al., 2019).

Wirkmechanismus

The mechanism of action of pyridazinone derivatives is diverse and depends on the specific derivative and its biological target. For instance, some pyridazinone derivatives have been found to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the hydrolysis of acetylcholine, a significant neurotransmitter for regulation of cognition .

Eigenschaften

IUPAC Name |

3-(2-methoxyphenyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-5-3-2-4-8(10)9-6-7-11(14)13-12-9/h2-7H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAXLMOUJSXNST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Methoxyphenyl)pyridazin-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2364205.png)

![Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate](/img/structure/B2364210.png)

![N-tert-butyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2364214.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2364216.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364227.png)